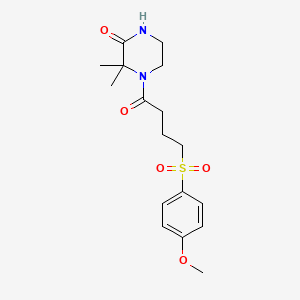

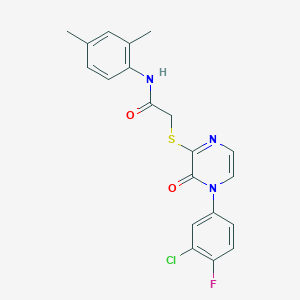

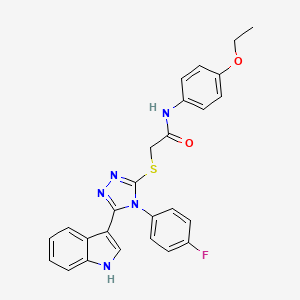

3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C17H18BrNO4 and its molecular weight is 380.238. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antidopaminergic Properties and Potential Antipsychotic Agents

Research conducted by Högberg et al. (1990) on related benzamide compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, explored their synthesis and evaluated their antidopaminergic properties. This study found that certain benzamides showed high potency both in vitro and in vivo as antipsychotic agents with a low tendency to induce extrapyramidal side effects. Such compounds are suitable for investigating dopamine D-2 mediated responses, indicating their potential application in the development of antipsychotic medications (Högberg et al., 1990).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) synthesized derivatives of bromophenols, including compounds structurally related to 3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide, to investigate their carbonic anhydrase inhibitory capacities. These compounds showed effective inhibition of human cytosolic carbonic anhydrase II (hCA II), presenting them as potential drug candidates for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Synthesis and X-ray Structure Analysis

Browne et al. (1981) focused on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, confirming the structure of the 3,4-dimethoxyphenyl derivative through X-ray crystallography. This study highlights the importance of these compounds in synthesizing novel organic molecules with potential pharmacological activities (Browne et al., 1981).

Antipathogenic Activity of Thiourea Derivatives

Limban et al. (2011) synthesized acylthioureas derived from N-(2-bromo-phenyl)-2-hydroxy-benzamides and evaluated their antipathogenic activity against bacterial cells. The study demonstrated the potential of these derivatives as novel anti-microbial agents with significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

FGFR1 Inhibitors for NSCLC Treatment

A study by Xie et al. (2018) designed and synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. One compound, in particular, showed promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. This research opens pathways for the development of targeted cancer therapies (Xie et al., 2018).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors .

Mode of Action

It is known that the bromine atom in the compound can participate in free radical reactions . This could potentially lead to interactions with its targets, causing changes in their function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Similar compounds have been found to be lipophilic in nature and should cross the blood–brain barrier (log p > 26) . The compound’s molecular weight is 364.23 , which could influence its bioavailability.

Result of Action

Similar compounds have been found to induce cellular apoptosis and inhibit the phosphorylation of certain receptors .

Propriétés

IUPAC Name |

3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4/c1-22-15-7-6-11(9-16(15)23-2)14(20)10-19-17(21)12-4-3-5-13(18)8-12/h3-9,14,20H,10H2,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSHXKMAWPADFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2359566.png)